
Taiwapyrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taiwapyrone is a naturally occurring α-pyrone compound isolated from the fungus Cercospora taiwanensis. It belongs to the class of polyketides, which are secondary metabolites produced by various microorganisms. This compound has garnered interest due to its unique structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Taiwapyrone can be synthesized through the fractionation of crude extracts from the fungus Neodidymelliopsis sp.. The isolation process involves several steps, including extraction, purification, and structure elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from fungal sources. Further research is needed to develop efficient and scalable synthetic routes for industrial production.
化学反応の分析
Types of Reactions
Taiwapyrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield reduced forms of this compound.
科学的研究の応用
Taiwapyrone has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of polyketide biosynthesis and structure-activity relationships.
Medicine: this compound’s biological activities suggest potential therapeutic applications, although further research is needed to explore its medicinal properties.
Industry: this compound can be used in the development of bioactive natural products for various industrial applications.
作用機序
The mechanism of action of taiwapyrone involves its interaction with specific molecular targets and pathways. This compound exerts its effects by inhibiting the growth of bacterial and fungal pathogens. The exact molecular targets and pathways involved in its antimicrobial activity are still under investigation .
類似化合物との比較
Similar Compounds
Taiwapyrone is structurally similar to other polyketides, such as:
- Xylariolide D
- Pachybasin
- (2Z)-Cillifuranone
- (2E)-Cillifuranone
Uniqueness
This compound’s uniqueness lies in its specific structure and biological activities. Unlike other similar compounds, this compound has shown significant antimicrobial activity against a variety of pathogens, making it a promising candidate for further research and development .
特性
CAS番号 |
60031-98-3 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
5-[(1S)-1-hydroxybutyl]-6-(hydroxymethyl)pyran-2-one |
InChI |
InChI=1S/C10H14O4/c1-2-3-8(12)7-4-5-10(13)14-9(7)6-11/h4-5,8,11-12H,2-3,6H2,1H3/t8-/m0/s1 |
InChIキー |
KGBKYZFFQHZKLE-QMMMGPOBSA-N |
異性体SMILES |
CCC[C@@H](C1=C(OC(=O)C=C1)CO)O |
正規SMILES |
CCCC(C1=C(OC(=O)C=C1)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


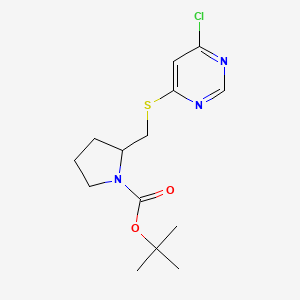
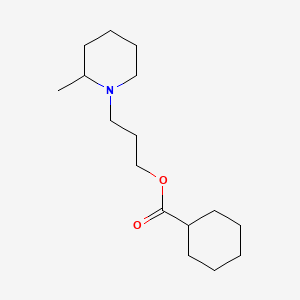
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)

![2-Chloro-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949170.png)
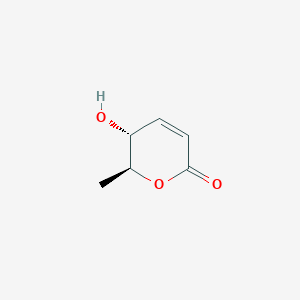
![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
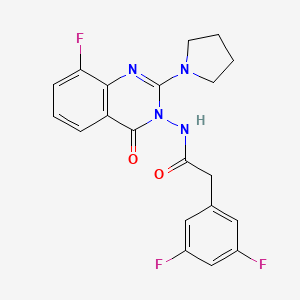


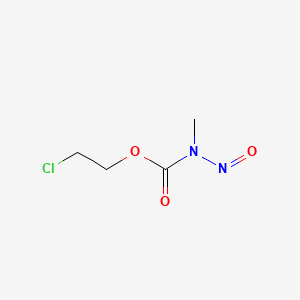
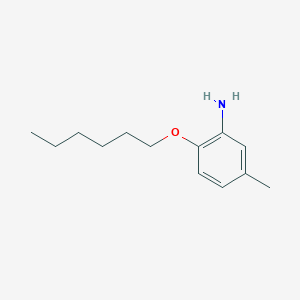
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
